methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
This compound is a derivative of pyran, a six-membered heterocyclic, unsaturated ring with one oxygen atom and five carbon atoms . It has various functional groups such as amino, cyano, and carboxylate groups, which contribute to its chemical properties .
Synthesis Analysis
The synthesis of this compound could involve the reaction of substituted arylidenemalononitriles and 3-methyl-1-phenyl-2-pyrazolin-5-one . This reaction could be catalyzed by KF-montmorillonite, providing a rapid synthesis of the compound .Molecular Structure Analysis
The molecular structure of this compound includes a pyran ring, which is a six-membered ring with one oxygen atom. It also has an amino group (-NH2), a cyano group (-CN), and a carboxylate group (-COO-) attached to the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the cyano group could undergo transformations to form other functional groups, and the carboxylate group could engage in esterification or amidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like amino, cyano, and carboxylate could enhance its solubility in polar solvents .Scientific Research Applications
Microwave-Assisted Synthesis
This compound has been synthesized through microwave-assisted liquid-phase synthesis using functional ionic liquid as soluble support. This method yields the target compounds with high purity and without the need for chromatographic purification (Yi, Peng, & Song, 2005).
Molecular Structure and Conformation Studies
Various derivatives of this compound, such as 2-methoxyethyl and isopropyl derivatives, have been structurally analyzed. These studies reveal the conformation of the pyran ring and intramolecular interactions, contributing to the understanding of their physical and chemical properties (Nesterov et al., 2007).
Synthesis of Tetrasubstituted Thiophenes
The compound has been utilized in the synthesis of tetrasubstituted thiophenes, demonstrating its versatility in organic synthesis. The structural confirmation of these compounds has been done using single crystal X-ray diffraction and spectroscopic studies (Sahu et al., 2015).
DFT Analysis of Supra-Molecular Assemblies
DFT calculations have been performed to characterize substituted pyran derivatives, including this compound. This analysis helps understand the supra-molecular assemblies formed in solid states, highlighting interactions like H-bonds and π–stacking (Chowhan et al., 2020).
Synthesis and Antimicrobial Activity
A series of derivatives of this compound have been synthesized and evaluated for their antimicrobial, analgesic, antipyretic, and immunotropic activities. This research underlines its potential in pharmaceutical applications (Mar'yasov et al., 2016).
Synthesis and Spectral Studies
Research on the synthesis of derivatives and their structural analysis through spectral techniques highlights the compound’s importance in chemistry and material science (Kumar, Sethukumar, & Prakasam, 2013).
Clean and Convenient Synthesis in Aqueous Media
The compound has been synthesized in a clean and simple manner using aqueous media, emphasizing eco-friendly and efficient synthesis methods (Wang et al., 2006).
Future Directions
Properties
IUPAC Name |
methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-9-14(17(20)23-4)15(11(8-18)16(19)24-9)10-5-6-12(21-2)13(7-10)22-3/h5-7,15H,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSJGNZNIHEPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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